molecular formula C25H28FNO4 B128597 rac-Fluvastatin Methyl Ester (mixture of diastereomers) CAS No. 202479-37-6

rac-Fluvastatin Methyl Ester (mixture of diastereomers)

Cat. No.: B128597
CAS No.: 202479-37-6
M. Wt: 425.5 g/mol
InChI Key: BOCZYIUKFAQNLG-OUKQBFOZSA-N
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Description

Methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a fluorophenyl group, an indole moiety, and a heptenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Fluvastatin Methyl Ester (mixture of diastereomers) typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole.

    Esterification: The final step involves the esterification of the heptenoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Suzuki coupling, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the heptenoate chain, converting it to a single bond.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated heptanoate ester.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s complex structure makes it a valuable intermediate in the synthesis of other organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of indole derivatives.

Mechanism of Action

The mechanism of action of rac-Fluvastatin Methyl Ester (mixture of diastereomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-7-[3-(4-chlorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
  • Methyl (E)-7-[3-(4-bromophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Uniqueness

The presence of the fluorophenyl group in rac-Fluvastatin Methyl Ester (mixture of diastereomers) distinguishes it from its chlorinated and brominated analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCZYIUKFAQNLG-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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